molecular formula C12H13BrO3 B12573311 1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate CAS No. 189046-46-6

1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate

Cat. No.: B12573311
CAS No.: 189046-46-6
M. Wt: 285.13 g/mol
InChI Key: LVWCPTZBAZBMQV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate is an organic compound that features a bromophenyl group attached to a butenyl chain, which is further linked to a methyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate typically involves the reaction of 4-bromobenzyl alcohol with but-3-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the butenyl chain can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate is unique due to the presence of both the bromophenyl and butenyl methyl carbonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

189046-46-6

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-(4-bromophenyl)but-3-enyl methyl carbonate

InChI

InChI=1S/C12H13BrO3/c1-3-4-11(16-12(14)15-2)9-5-7-10(13)8-6-9/h3,5-8,11H,1,4H2,2H3

InChI Key

LVWCPTZBAZBMQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC(CC=C)C1=CC=C(C=C1)Br

Origin of Product

United States

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